molecular formula C22H19N3O B5071442 N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B5071442
M. Wt: 341.4 g/mol
InChI Key: XCTBWOASQJFCPF-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

    Coupling Reactions: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Amidation: The final step involves the formation of the phenylacetamide moiety through an amidation reaction between the benzimidazole derivative and phenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of functional materials, such as dyes, catalysts, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity. The phenylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 5-methylbenzimidazole share structural similarities with N-[3-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide.

    Phenylacetamide Derivatives: Compounds like N-phenylacetamide and N-(3-phenylpropyl)acetamide are structurally related due to the presence of the phenylacetamide moiety.

Uniqueness

This compound is unique due to its specific combination of the benzimidazole core with a phenyl group and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-10-11-19-20(12-15)25-22(24-19)17-8-5-9-18(14-17)23-21(26)13-16-6-3-2-4-7-16/h2-12,14H,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTBWOASQJFCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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